Methylamino-PEG1-acid structure and molecular weight.
Methylamino-PEG1-acid structure and molecular weight.
This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular properties, and general methodologies for its characterization and application in bioconjugation.
Core Properties of Methylamino-PEG1-acid
Methylamino-PEG1-acid is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal methylamine (B109427) group and a carboxylic acid group, making it a valuable tool for covalently linking molecules. The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[1] It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for Methylamino-PEG1-acid.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₃ | [4][5] |
| Molecular Weight | 147.17 g/mol | [4][5] |
| Alternate Molecular Weight | 147.2 g/mol | [6] |
| CAS Number | 1367918-21-5 | |
| Purity (Typical) | ≥98% | [6] |
Chemical Structure and Reactivity
The structure of Methylamino-PEG1-acid features a single ethylene (B1197577) glycol unit flanked by a methylamine and a propanoic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies. The methylamine group can react with entities like carboxylic acids and carbonyls, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents such as EDC or HATU.[1]
Caption: Chemical structure of Methylamino-PEG1-acid.
Experimental Protocols
Detailed proprietary synthesis and purification protocols for Methylamino-PEG1-acid are not publicly available. However, this section outlines general experimental methodologies for the quality control and characterization of PEGylated compounds, which are applicable to Methylamino-PEG1-acid.
Purity and Content Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for assessing the purity of PEGylated molecules and quantifying their content.
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Instrumentation: A standard HPLC system equipped with a UV detector is typically used. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.
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Column: A C8 or C18 reversed-phase column is generally suitable.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the compound.
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Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 210-220 nm for amide bonds) or by CAD/ELSD.
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Quantification: The concentration of the sample can be determined by comparing its peak area to a standard curve generated from samples of known concentrations.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Methylamino-PEG1-acid, thereby verifying its identity.
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Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.
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Sample Preparation: The sample is typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.
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Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
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Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of Methylamino-PEG1-acid.
General Protocol for Bioconjugation
The following is a general procedure for conjugating an amine-containing molecule to Methylamino-PEG1-acid.
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Activation of Carboxylic Acid:
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Dissolve Methylamino-PEG1-acid in an appropriate anhydrous organic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM).
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Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group.
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Allow the reaction to proceed at room temperature for approximately 15-30 minutes.
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-
Conjugation to an Amine-Containing Molecule:
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Dissolve the amine-containing target molecule in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH of 7.2-7.5.
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Add the activated Methylamino-PEG1-acid solution to the solution of the target molecule.
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Allow the reaction to proceed for a few hours at room temperature or overnight at 4°C.
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Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Quality Control and Workflow Visualization
A robust quality control workflow is essential to ensure the identity, purity, and functionality of Methylamino-PEG1-acid. The following diagram illustrates a typical quality control workflow.
Caption: A logical workflow for the quality control of Methylamino-PEG1-acid.
The following diagram illustrates a typical bioconjugation reaction pathway using Methylamino-PEG1-acid.
Caption: A simplified signaling pathway for a bioconjugation reaction.
References
- 1. Methylamino-PEG1-acid HCl salt, 1367918-21-5 | BroadPharm [broadpharm.com]
- 2. Methylamino-PEG1-acid - Immunomart [immunomart.com]
- 3. Methylamino-PEG1-acid | PROTAC Linker | MCE [medchemexpress.cn]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 6. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
